molecular formula C19H21NO3 B11275256 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide

Cat. No.: B11275256
M. Wt: 311.4 g/mol
InChI Key: NSZGJNCSIOFCJG-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring The presence of the 2,2-dimethyl group and the o-tolyl group adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide typically involves the following steps:

  • Formation of the Benzofuran Moiety: : The benzofuran ring system can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield the benzofuran ring.

  • Introduction of the 2,2-Dimethyl Group: : The 2,2-dimethyl group can be introduced through alkylation reactions. This can be achieved by reacting the benzofuran derivative with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

  • Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzofuran derivative with o-tolyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Formation of the Acetamide Moiety: : The final step involves the formation of the acetamide group. This can be achieved by reacting the benzofuran derivative with acetic anhydride in the presence of a base, such as pyridine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the benzofuran ring into a benzofuranone derivative.

  • Reduction: : Reduction reactions can be performed on the acetamide group to yield the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for this purpose.

  • Substitution: : The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic substitution reactions, such as nitration and halogenation, can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts acylation reagents (e.g., acyl chlorides).

Major Products

    Oxidation: Benzofuranone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogen, and acyl derivatives.

Scientific Research Applications

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(p-tolyl)acetamide: This compound has a similar structure but with a p-tolyl group instead of an o-tolyl group. The change in the position of the tolyl group can affect its reactivity and biological activity.

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(m-tolyl)acetamide: This compound has a m-tolyl group instead of an o-tolyl group

Uniqueness

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide is unique due to the specific arrangement of its functional groups The presence of the o-tolyl group, in particular, can lead to distinct reactivity and biological activity compared to its isomers

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H21NO3/c1-13-7-4-5-9-15(13)20-17(21)12-22-16-10-6-8-14-11-19(2,3)23-18(14)16/h4-10H,11-12H2,1-3H3,(H,20,21)

InChI Key

NSZGJNCSIOFCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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